Dimethyl-(2-piperidin-4-yl-ethyl)-amine
CAS No.: 102308-48-5
Cat. No.: VC20765351
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102308-48-5 |
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Molecular Formula | C9H20N2 |
Molecular Weight | 156.27 g/mol |
IUPAC Name | N,N-dimethyl-2-piperidin-4-ylethanamine |
Standard InChI | InChI=1S/C9H20N2/c1-11(2)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3 |
Standard InChI Key | RSFAUZNVDWGQBZ-UHFFFAOYSA-N |
SMILES | CN(C)CCC1CCNCC1 |
Canonical SMILES | CN(C)CCC1CCNCC1 |
Introduction
Overview of Dimethyl-(2-piperidin-4-yl-ethyl)-amine
Dimethyl-(2-piperidin-4-yl-ethyl)-amine, also known as N,N-dimethyl-2-(piperidin-4-yl)ethanamine, is a chemical compound with the molecular formula
and a molecular weight of 156.27 g/mol. This compound features a piperidine ring, which is a six-membered saturated heterocyclic amine, and is characterized by the presence of two methyl groups attached to the nitrogen atom of the ethyl chain.
Synonyms
This compound is known by several other names, including:
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Dimethyl(2-(piperidin-4-yl)ethyl)amine
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N,N-dimethyl-2-(piperidin-4-yl)ethanamine
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102308-48-5 (CAS Number)
Synthesis
The synthesis of Dimethyl-(2-piperidin-4-yl-ethyl)-amine typically involves the alkylation of piperidine derivatives. The general steps include:
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Preparation of Piperidine Derivative: Starting from piperidine, an appropriate alkyl halide is used to introduce the ethyl group.
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Dimethylation: The resulting intermediate is then subjected to dimethylation using methyl iodide or another methylating agent.
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Purification: The final product is purified through techniques such as distillation or chromatography.
Reaction Conditions
Careful control of reaction conditions such as temperature, solvent choice, and reaction time is crucial to achieving high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
Biological Activity
Dimethyl-(2-piperidin-4-yl-ethyl)-amine has garnered interest in medicinal chemistry due to its potential biological activities. Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine.
Research Findings
Recent studies have evaluated the pharmacological effects of related piperidine derivatives:
Compound | Activity | Reference |
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Dimethyl-(2-piperidin-4-yl-ethyl)-amine | Potential neuroactive properties | |
Piperidine derivatives | High affinity for dopamine transporter |
Applications
Given its structural characteristics and biological activity, Dimethyl-(2-piperidin-4-yl-ethyl)-amine may have applications in:
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Medicinal Chemistry: As a lead compound for developing new antidepressants or anxiolytics.
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Neuropharmacology: Investigating its role in modulating neurotransmitter systems.
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